Technical Documentation Center

Methylbenactyzium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methylbenactyzium
  • CAS: 13473-61-5

Core Science & Biosynthesis

Foundational

Methylbenactyzium Bromide: Mechanistic Insights and Muscarinic Receptor Antagonist Activity in Pharmacological Applications

Introduction & Pharmacological Profile Methylbenactyzium bromide (MBB), recognized clinically under trade names such as Cantabron and Epipheline, is a potent anticholinergic medication[1]. Structurally classified as a qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

Methylbenactyzium bromide (MBB), recognized clinically under trade names such as Cantabron and Epipheline, is a potent anticholinergic medication[1]. Structurally classified as a quaternary ammonium diarylmethane derivative (chemical formula: C21H28BrNO3), it functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist[2].

In clinical and research settings, MBB is primarily utilized for its robust spasmolytic properties. By targeting the parasympathetic nervous system, it effectively mitigates hyperactive smooth muscle contractions and excessive glandular secretions, making it a valuable agent in the management of gastrointestinal ulcers, irritable bowel syndrome (IBS), and chronic obstructive pulmonary disease (COPD)[1][3].

Receptor Binding Profile & Affinity Data

Muscarinic receptors are G protein-coupled receptors (GPCRs) divided into five distinct subtypes (M1–M5). MBB exerts its pharmacological effects by competitively occupying the orthosteric binding sites of these receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from initiating downstream signal transduction[3]. While it is a broad-spectrum antagonist, quantitative binding assays reveal a distinct affinity hierarchy.

Table 1: Binding Affinity (Ki) of Methylbenactyzium Bromide at Muscarinic Receptor Subtypes

Receptor SubtypePrimary Tissue LocalizationBinding Affinity (Ki)Primary G-Protein Coupling
M1 CNS, Gastric parietal cells~ 168.0 nMGq/11
M2 Heart, Smooth muscle1.54 nMGi/o
M3 Smooth muscle, Glands4.25 nMGq/11
M4 CNS (Striatum)13.2 nMGi/o

(Data derived from in vitro competitive binding assays characterizing subtype selectivity[4].)

Mechanistic Causality: Signal Transduction Blockade

The therapeutic efficacy of MBB is primarily driven by its blockade of M3 receptors in the gastrointestinal and respiratory tracts[3]. Under normal physiological conditions, ACh binds to the M3 receptor, inducing a conformational shift that activates the Gq protein. The alpha subunit of Gq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently triggers the release of Ca2+ from the sarcoplasmic reticulum, driving actin-myosin crosslinking and smooth muscle contraction.

By competitively binding to the M3 receptor, MBB halts this intracellular cascade. The suppression of IP3 generation directly lowers intracellular Ca2+ concentrations, resulting in profound smooth muscle relaxation[3].

G ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (GPCR) ACh->M3R Agonist Binding MBB Methylbenactyzium Bromide MBB->M3R Competitive Inhibition Relaxation Smooth Muscle Relaxation (Therapeutic Effect) MBB->Relaxation Net Result Gq Gq Protein Alpha M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Activates SR Channels Contraction Smooth Muscle Contraction Ca->Contraction Actin-Myosin Crosslinking Contraction->Relaxation Inhibited by MBB

Figure 1: Mechanism of M3 receptor blockade by Methylbenactyzium Bromide.

Experimental Protocols: Validating Antagonist Activity

To ensure scientific integrity and reproducibility, researchers must employ self-validating systems when evaluating the pharmacological kinetics of MBB[5]. The following protocols detail the standardized in vitro and ex vivo methodologies.

Protocol 1: In Vitro Radioligand Competitive Binding Assay

This assay determines the IC50 of MBB and calculates its Ki using the Cheng-Prusoff equation.

  • Membrane Preparation: Culture CHO cells stably expressing human M1-M4 receptors. Harvest cells in ice-cold Tris-HCl buffer (pH 7.4) and homogenize. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 50 µL of [3H]-N-methylscopolamine ([3H]-NMS) at a fixed concentration (Kd ~ 0.2 nM), and 50 µL of MBB at varying concentrations (10^-11 to 10^-4 M).

  • Control Definition (Self-Validation): Define total binding using assay buffer instead of MBB. Define non-specific binding (NSB) using 10 µM Atropine. (Causality: Atropine at this high concentration saturates all specific muscarinic binding sites, ensuring any remaining radioactive signal is purely background noise or lipid partitioning).

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. (Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand).

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound ligand. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot a non-linear regression dose-response curve (Log[MBB] vs. % Specific Binding) to extract the IC50.

Workflow Prep Membrane Preparation (CHO cells) Incubate Incubation ([3H]-NMS + MBB) Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Washing (Ice-cold buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki) Count->Analyze

Figure 2: Workflow for in vitro radioligand competitive binding assay.

Protocol 2: Ex Vivo Guinea Pig Ileum Contraction Assay

This functional assay validates the physiological consequence of the receptor blockade, confirming that the biochemical binding translates to functional antagonism.

  • Tissue Preparation: Isolate a 2 cm segment of the terminal ileum from a euthanized guinea pig. Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, aerated with 95% O2 / 5% CO2, maintained at 37°C.

  • Equilibration: Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, washing the bath every 15 minutes to remove endogenous neurotransmitters.

  • Baseline Agonist Curve: Generate a cumulative concentration-response curve using Acetylcholine (10^-9 to 10^-4 M). Record the isometric contractions using a force-displacement transducer.

  • Antagonist Incubation: Wash the tissue until baseline tension is restored. Add a fixed concentration of MBB (e.g., 10 nM) to the bath and incubate for 30 minutes. (Causality: A 30-minute incubation is mandatory to allow the antagonist to fully penetrate the tissue layers and reach steady-state equilibrium at the receptor sites).

  • Shifted Agonist Curve: Repeat the cumulative ACh concentration-response curve in the presence of MBB.

  • Schild Analysis: Calculate the dose ratio (EC50 of ACh with MBB / EC50 of ACh alone) to determine the pA2 value. A rightward, parallel shift of the agonist curve with no depression of the maximum response confirms purely competitive antagonism.

Conclusion

Methylbenactyzium bromide remains a critical pharmacological tool due to its high-affinity, competitive antagonism at muscarinic receptors[3][5]. By rigorously applying standardized radioligand binding and functional tissue assays, researchers can accurately profile its subtype selectivity and leverage its antispasmodic properties for the ongoing development of targeted therapies in gastroenterology and pulmonology.

References

  • Patsnap Synapse. "What is Methylbenactyzium Bromide used for?" Patsnap. Available at:[Link]

  • Patsnap Synapse. "What is the mechanism of Methylbenactyzium Bromide?" Patsnap. Available at:[Link]

  • Chemsrc. "Methylbenactyzium Bromide | CAS#:3166-62-9." Chemsrc Chemical Database. Available at:[Link]

  • Inxight Drugs. "METHYLBENACTYZIUM BROMIDE." National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

Sources

Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of Methylbenactyzium Bromide

Introduction and Pharmacological Context Methylbenactyzium bromide (also known by trade names such as Semulgin or Spatomac) is a quaternary ammonium compound and a potent muscarinic acetylcholine receptor (mAChR) inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Methylbenactyzium bromide (also known by trade names such as Semulgin or Spatomac) is a quaternary ammonium compound and a potent muscarinic acetylcholine receptor (mAChR) inhibitor[1]. Clinically, it has been utilized as a spasmolytic agent for the treatment of gastrointestinal ulcers and hyperactive gastrointestinal conditions[1][2]. By competitively blocking mAChRs in the gastrointestinal tract, the compound effectively reduces stomach acid secretion and gastrointestinal motility[2].

Structurally, methylbenactyzium bromide (C21H28BrNO3, MW: 422.4 g/mol ) is the methobromide salt of benactyzine[3]. The presence of the bulky diphenylacetyl group contributes to its unique steric profile, which is critical for its binding affinity to the muscarinic receptor[4]. The synthesis of this molecule requires a precise two-phase approach: the esterification of benzilic acid to form the tertiary amine intermediate (benactyzine), followed by a targeted quaternization using methyl bromide.

Retrosynthetic Analysis and Pathway Design

The logical disconnection of methylbenactyzium bromide yields two primary synthons: the tertiary amine benactyzine and the methylating agent methyl bromide. Further disconnection of benactyzine across the ester bond reveals benzilic acid and 2-(diethylamino)ethyl chloride as the foundational starting materials.

SynthesisPathway BA Benzilic Acid + 2-(Diethylamino)ethyl chloride Ester Phase 1: Esterification (K2CO3, Toluene, 110°C) BA->Ester Benactyzine Benactyzine Base (Intermediate) Ester->Benactyzine Quat Phase 2: Quaternization (CH3Br, Acetone, 25°C) Benactyzine->Quat Product Methylbenactyzium Bromide (Final Product) Quat->Product

Fig 1. Two-phase chemical synthesis workflow for Methylbenactyzium Bromide.

Experimental Methodologies and Mechanistic Causality

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and yield.

Phase 1: Synthesis of Benactyzine (Esterification)

Mechanistic Rationale: The reaction between benzilic acid and 2-(diethylamino)ethyl chloride hydrochloride requires an acid scavenger. Potassium carbonate ( K2​CO3​ ) is selected because its mild basicity deprotonates the carboxylic acid to form a highly nucleophilic carboxylate without degrading the sensitive diphenylglycolic moiety. Toluene is utilized as the solvent because its boiling point (110°C) provides the exact thermal activation energy required to drive the nucleophilic substitution at a practical rate, while remaining inert to the reactants.

Protocol:

  • Preparation: Charge a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with benzilic acid (22.8 g, 100 mmol) and anhydrous toluene (250 mL).

  • Activation: Add finely powdered, anhydrous K2​CO3​ (34.5 g, 250 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium benzilate salt.

  • Coupling: Slowly add 2-(diethylamino)ethyl chloride hydrochloride (18.9 g, 110 mmol) in distinct portions over 15 minutes to control the evolution of CO2​ and prevent thermal runaway.

  • Reflux: Elevate the temperature to 110°C and reflux for 12 hours. Self-Validation: Monitor the reaction via TLC (Silica gel, Eluent: Dichloromethane/Methanol 9:1). The disappearance of the benzilic acid spot confirms reaction completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with distilled water (3 x 100 mL) to remove KCl and excess K2​CO3​ . Extract the organic layer with 1M HCl (150 mL) to selectively pull the basic benactyzine into the aqueous phase, leaving unreacted neutral impurities in the toluene.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10, precipitating the benactyzine base. Extract with dichloromethane (2 x 100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield benactyzine as a viscous pale oil.

Phase 2: Quaternization to Methylbenactyzium Bromide

Mechanistic Rationale: The conversion of the tertiary amine to a quaternary ammonium salt utilizes methyl bromide ( CH3​Br ). Acetone is explicitly chosen as the reaction medium due to a critical solubility differential: the benactyzine base is highly soluble in acetone, whereas the resulting highly polar methylbenactyzium bromide salt is virtually insoluble. This causes the product to precipitate immediately upon formation, driving the equilibrium forward via Le Chatelier’s principle and preventing over-alkylation or side reactions.

Protocol:

  • Preparation: In a heavy-walled glass pressure vessel (due to the volatility of CH3​Br , bp 3.6°C), dissolve the isolated benactyzine base (25.0 g, ~76 mmol) in anhydrous acetone (150 mL).

  • Alkylation: Cool the vessel to 0°C using an ice bath. Introduce a pre-chilled solution of methyl bromide (10.8 g, 114 mmol, 1.5 eq) in acetone (50 mL) into the reaction mixture.

  • Reaction: Seal the pressure vessel securely. Remove the ice bath and allow the mixture to gradually warm to room temperature (20-25°C). Stir continuously for 24 hours. A dense, white crystalline precipitate will begin forming within the first 2 hours.

  • Isolation: Vent the vessel carefully in a fume hood to release any unreacted CH3​Br gas. Vacuum filter the white suspension using a sintered glass crucible.

  • Purification: Wash the filter cake with cold anhydrous acetone (2 x 30 mL) to remove any unreacted benactyzine.

  • Drying: Dry the resulting white to off-white solid in a vacuum desiccator at 40°C for 12 hours to afford pure methylbenactyzium bromide[1].

Quantitative Data and Reaction Optimization

The table below summarizes the optimized parameters and quantitative yields across varying solvent systems during protocol development, highlighting the superiority of the chosen methodologies.

Reaction PhaseSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
1. Esterification Ethanol782465%52%88.5%
1. Esterification Toluene11012>98%84% 96.2%
2. Quaternization Diethyl Ether254870%65%92.0%
2. Quaternization Acetone2524>99%91% 99.1%

Table 1: Optimization of reaction conditions for the synthesis of Methylbenactyzium Bromide.

References

  • MedChemExpress. Methylbenactyzium Bromide | mAChR Inhibitor. Retrieved from 1

  • Patsnap Synapse. What is the mechanism of Methylbenactyzium Bromide? Retrieved from2

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 3166-62-9, Methylbenactyzium bromide. Retrieved from 3

  • PubMed. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine. Retrieved from 4

Sources

Foundational

Methylbenactyzium Bromide in Gastrointestinal Motility Research: A Technical Whitepaper

As a Senior Application Scientist specializing in gastrointestinal (GI) pharmacology, I frequently encounter the need for highly specific pharmacological tools to isolate peripheral motility pathways. 1 serves as a premi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in gastrointestinal (GI) pharmacology, I frequently encounter the need for highly specific pharmacological tools to isolate peripheral motility pathways. 1 serves as a premier reference compound in this domain[1]. This whitepaper provides an in-depth mechanistic overview and details self-validating experimental protocols for utilizing MBB in GI motility research.

Pharmacological Profile and Mechanistic Grounding

Methylbenactyzium bromide is a potent antimuscarinic agent and a derivative of benactyzine[2]. Because it is synthesized as a permanently charged quaternary ammonium salt (3), it exhibits extremely poor blood-brain barrier penetration[3]. This structural characteristic is critical: it allows researchers to isolate peripheral parasympathetic pathways in the GI tract without confounding central nervous system (CNS) effects.

Mechanistically, MBB acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily targeting the M1 and M3 subtypes located on GI smooth muscle cells and glandular tissues[1]. In healthy GI physiology, the parasympathetic release of acetylcholine binds to M3 receptors, triggering a Gq-protein coupled cascade that activates Phospholipase C (PLC), releases inositol triphosphate (IP3), and causes an intracellular calcium spike leading to smooth muscle contraction. By competitively blocking these receptors, MBB effectively abolishes cholinergic-induced hypermotility and spasms[1].

G MBB Methylbenactyzium Bromide (MBB) M3 M3 Muscarinic Receptor MBB->M3 Competitive Antagonism ACh Acetylcholine (ACh) ACh->M3 Agonism Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Spike IP3->Ca Contraction GI Smooth Muscle Contraction Ca->Contraction

Fig 1: MBB antagonism of the M3 muscarinic signaling pathway in GI smooth muscle.

Quantitative Pharmacodynamics

When designing dose-response curves, understanding the target affinity is paramount. MBB exhibits low-nanomolar affinity for key muscarinic subtypes, making it highly effective at low concentrations. The table below summarizes its4 compared to standard reference controls[4].

CompoundTarget ReceptorAffinity (Ki)Research Application
Methylbenactyzium Bromide mAChR (M2)1.54 nMSpasmolytic research reference
Methylbenactyzium Bromide mAChR (M4)13.2 nMSecretory inhibition studies
Atropine (Control) Non-selective mAChR~1.0 - 2.0 nMBroad baseline control

Self-Validating Experimental Methodologies

To rigorously evaluate the spasmolytic efficacy of MBB, researchers must employ both in vitro and in vivo models. The following protocols are designed with built-in validation loops to ensure data integrity and reproducibility.

In Vitro Organ Bath Assay (Guinea Pig Ileum)

Rationale: The guinea pig ileum is the gold standard for cholinergic motility assays due to its dense M3 receptor population and robust, highly reproducible response to exogenous acetylcholine.

Step-by-Step Protocol:

  • Tissue Preparation & Equilibration: Isolate 2 cm segments of the distal ileum. Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, aerated with 95% O2 / 5% CO2 at 37°C. Apply 1.0 g of resting tension.

    • Causality: A mandatory 60-minute equilibration period (with washouts every 15 minutes) is critical to clear endogenous neurotransmitters released during surgical trauma and to stabilize spontaneous basal myogenic tone.

  • Viability & Baseline Validation: Challenge the tissue with a sub-maximal concentration of Acetylcholine (e.g., 1 µM). Wash and repeat until consecutive contractile responses vary by less than 5%.

    • Causality: This self-validating step ensures tissue viability and establishes a reliable baseline (100% response) against which MBB's inhibitory effect will be normalized. If variance exceeds 5%, the tissue has not stabilized and must return to the equilibration phase.

  • MBB Incubation: Introduce MBB to the bath at targeted concentrations (e.g., 1 nM to 10 µM) and incubate for exactly 15 minutes.

    • Causality: A 15-minute incubation allows the highly polar quaternary ammonium compound to fully penetrate the tissue layers and reach thermodynamic equilibrium at the receptor sites before the agonist is introduced.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve to Acetylcholine (1 nM to 100 µM).

  • Data Analysis: Calculate the dose ratio (DR) and plot log(DR-1) against log[MBB] (Schild plot) to determine the pA2 value, mathematically confirming competitive antagonism.

Workflow Prep 1. Tissue Prep Guinea Pig Ileum Equilibrate 2. Equilibration 60 min, 1g tension Prep->Equilibrate Validate 3. Baseline Validation Sub-max ACh challenge Equilibrate->Validate Validate->Equilibrate If variance >5% Incubate 4. MBB Incubation 15 min pre-treatment Validate->Incubate Challenge 5. ACh Dose-Response Cumulative addition Incubate->Challenge Analyze 6. Schild Analysis pA2 Determination Challenge->Analyze

Fig 2: Self-validating experimental workflow for the in vitro organ bath assay.

In Vivo Gastrointestinal Transit Model (Charcoal Meal Test)

Rationale: Evaluates the net effect of MBB on peristalsis in a whole-organism system, accounting for pharmacokinetics and systemic distribution.

Step-by-Step Protocol:

  • Fasting: Fast mice for 18-24 hours prior to the experiment, providing water ad libitum.

    • Causality: Fasting standardizes the baseline gastric emptying rate and prevents endogenous food matter from physically interfering with the transit measurement.

  • MBB Administration: Administer MBB via intraperitoneal (i.p.) injection or oral (p.o.) gavage at predetermined doses (e.g., 1-10 mg/kg). Wait 30 minutes.

  • Charcoal Meal Administration: Orally gavage a 10% charcoal suspension dissolved in 5% gum arabic (0.1 mL/10 g body weight).

    • Causality: Gum arabic acts as a necessary suspending agent. It ensures uniform distribution of the non-absorbable charcoal marker, preventing false-positive transit readings caused by fluid separation in the gut.

  • Transit Measurement: Euthanize the animals exactly 20 minutes post-meal. Excise the entire small intestine from the pylorus to the cecum. Measure the total length of the intestine and the absolute distance traveled by the leading edge of the charcoal front.

  • Data Calculation: Calculate Transit (%) = (Distance traveled / Total length) × 100. Compare MBB-treated groups against vehicle controls using a one-way ANOVA to determine statistical significance.

Conclusion

Methylbenactyzium bromide remains an indispensable reference compound in GI pharmacology. Its high affinity for muscarinic receptors, combined with its inability to cross the blood-brain barrier, makes it an ideal candidate for isolating peripheral parasympathetic pathways in drug discovery and basic motility research. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible data when investigating novel spasmolytic agents.

References

  • Patsnap Synapse. "What is the mechanism of Methylbenactyzium Bromide?" Patsnap.
  • NCATS Inxight Drugs. "METHYLBENACTYZIUM BROMIDE". National Center for Advancing Translational Sciences.
  • Chemsrc. "Methylbenactyzium Bromide | CAS#:3166-62-9". Chemsrc.
  • DrugFuture. "Bupropion Hydrochloride - Pharmacological Tools". DrugFuture.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Administration Protocol for Methylbenactyzium Bromide

Introduction & Pharmacological Context Methylbenactyzium bromide is a potent, peripherally acting muscarinic acetylcholine receptor (mAChR) antagonist[1]. In preclinical pharmacology, it is primarily utilized in in vivo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Methylbenactyzium bromide is a potent, peripherally acting muscarinic acetylcholine receptor (mAChR) antagonist[1]. In preclinical pharmacology, it is primarily utilized in in vivo models investigating gastrointestinal (GI) hypermotility, peptic ulcers, and the cholinergic anti-inflammatory pathway[1],[2].

Mechanistic Causality: Unlike tertiary amines, Methylbenactyzium bromide features a quaternary ammonium structure. This structural characteristic significantly restricts its ability to cross the blood-brain barrier (BBB)[3]. Consequently, it serves as an excellent pharmacological tool for isolating the peripheral effects of muscarinic antagonism without confounding central nervous system (CNS) side effects (e.g., cognitive impairment or centrally mediated behavioral changes). It competitively binds to M1 and M3 muscarinic receptors on smooth muscle cells and glandular tissues, inhibiting acetylcholine (ACh) binding. This blockade prevents the activation of the Gq-coupled phospholipase C (PLC) pathway, thereby reducing intracellular calcium release and subsequent smooth muscle contraction[1].

MOA ACh Acetylcholine (ACh) mAChR Muscarinic Receptors (M1/M3) ACh->mAChR Binds Drug Methylbenactyzium Bromide Drug->mAChR Competitive Inhibition Relaxation Muscle Relaxation & Reduced Secretion Drug->Relaxation Therapeutic Outcome Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Contraction GI Smooth Muscle Contraction Ca2->Contraction

Caption: Mechanism of Action of Methylbenactyzium Bromide on M1/M3 Muscarinic Receptors.

Physicochemical Properties & Formulation Strategy

A robust in vivo protocol begins with a formulation strategy dictated by the compound's physicochemical properties. Methylbenactyzium bromide is highly hydrophilic, which simplifies vehicle selection.

Quantitative Data Summary
ParameterValuePharmacological Implication
Target M1/M3 mAChRsMediates antispasmodic and anti-secretory effects[1].
Aqueous Solubility 100 mg/mLIdeal for direct dissolution in physiological saline without toxic vehicles[4].
DMSO Solubility 6 mg/mLRequires heating/sonication; not recommended for sensitive in vivo assays[4].
Acute Toxicity (LD50) 780 mg/kg (Oral, Mouse)Provides a wide therapeutic window for standard 1-10 mg/kg dosing[5].

Formulation Causality: Unlike many lipophilic small molecules that require complex, potentially irritating vehicles (e.g., Tween-80, PEG-400), Methylbenactyzium bromide's high aqueous solubility allows for direct dissolution in sterile physiological saline (0.9% NaCl)[4]. This eliminates vehicle-induced confounding variables, which is critical in sensitive GI assays where organic solvents can independently alter mucosal integrity or motility.

In Vivo Experimental Protocol: GI Motility Assessment

The following protocol outlines the standard methodology for assessing the spasmolytic effects of Methylbenactyzium bromide using the Charcoal Meal Transit Test in rodent models.

Step-by-Step Methodology

Phase 1: Preparation of the Test Compound

  • Weighing: Accurately weigh the required amount of Methylbenactyzium bromide powder. Note: The compound is hygroscopic; minimize exposure to ambient humidity.

  • Dissolution: Dissolve the powder in sterile 0.9% NaCl to achieve the target working concentration. For a standard 10 mg/kg dose administered at a 10 mL/kg volume, prepare a 1 mg/mL solution.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter to ensure sterility, particularly if administering via intraperitoneal (IP) or intravenous (IV) routes.

Phase 2: Animal Preparation 4. Fasting: Fast the rodents (mice or rats) for 18–24 hours prior to the experiment, ensuring water is provided ad libitum. Causality Insight: Fasting ensures the stomach and intestines are entirely clear of ingesta. This standardizes baseline GI motility and prevents physical obstruction from skewing transit measurements.

Phase 3: Administration & Induction 5. Dosing: Administer Methylbenactyzium bromide (typically 1–10 mg/kg) via oral gavage (PO) or IP injection. Use sterile 0.9% NaCl as the vehicle control in a separate cohort. 6. Absorption Window: Allow 30 minutes (for IP) or 60 minutes (for PO) to ensure systemic absorption and peak receptor occupancy[6]. 7. Tracer Administration: Administer a charcoal meal (10% activated charcoal suspended in 5% gum arabic) via oral gavage at a volume of 0.1 mL per 10 g of body weight.

Phase 4: Data Collection & Phenotypic Validation 8. Euthanasia: Euthanize the animals exactly 30 minutes post-charcoal administration using an IACUC-approved method (e.g., CO2 asphyxiation). 9. Tissue Excision: Carefully open the abdomen and excise the entire small intestine from the pyloric sphincter to the ileocecal junction. Avoid stretching the tissue. 10. Measurement: Measure the total length of the small intestine ( Ltotal​ ) and the distance traveled by the leading front of the charcoal meal ( Lcharcoal​ ). 11. Calculation: Calculate the GI transit percentage using the formula: (Lcharcoal​/Ltotal​)×100 . A successful muscarinic blockade will yield a significantly lower transit percentage compared to vehicle controls.

Workflow Prep 1. Formulation Dissolve in 0.9% NaCl Fast 2. Animal Prep Fast 18-24h (Water ad libitum) Prep->Fast Admin 3. Administration PO or IP (1-10 mg/kg) Fast->Admin Wait 4. Absorption Phase 30-60 mins Admin->Wait Induce 5. Assay Induction Administer Charcoal Meal Wait->Induce Measure 6. Data Collection Calculate GI Transit % Induce->Measure

Caption: Experimental Workflow for In Vivo GI Motility Assessment using Methylbenactyzium Bromide.

Self-Validating System & Troubleshooting

To ensure the protocol is a self-validating system, researchers must monitor for expected physiological markers of muscarinic antagonism:

  • Expected Peripheral Phenotypes: Mydriasis (pupil dilation) and reduced salivation (dry mouth) are immediate, observable indicators of successful systemic muscarinic blockade[6].

  • Troubleshooting Lack of Efficacy: If no reduction in GI motility is observed, verify the integrity of the stock powder. Because Methylbenactyzium bromide is highly hygroscopic, improper storage (e.g., failing to store desiccated at 4°C) can lead to rapid degradation[4].

  • Monitoring Systemic Toxicity: While peripheral side effects are expected, the appearance of CNS signs (e.g., ataxia, tremors) suggests either a massive overdose compromising the BBB or a compromised BBB inherent to the specific disease model being used (e.g., severe systemic inflammation/sepsis)[2].

References

  • Patsnap Synapse. "What is the mechanism of Methylbenactyzium Bromide?" Patsnap. Available at: [Link]

  • Patsnap Synapse. "What is Methylbenactyzium Bromide used for?" Patsnap. Available at: [Link]

  • Chemsrc. "Methylbenactyzium Bromide | CAS#:3166-62-9." Chemsrc. Available at: [Link]

  • PMC / NIH. "Mesenchymal stromal cells alleviate acute respiratory distress syndrome through the cholinergic anti-inflammatory pathway." National Institutes of Health. Available at: [Link]

Sources

Application

Application Note: A Validated Thin-Layer Chromatography Method for the Identification and Purity Assessment of Methylbenactyzium Bromide

Abstract This application note presents a detailed and validated Thin-Layer Chromatography (TLC) methodology for the qualitative analysis of Methylbenactyzium bromide, a quaternary ammonium anticholinergic agent. Two rob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated Thin-Layer Chromatography (TLC) methodology for the qualitative analysis of Methylbenactyzium bromide, a quaternary ammonium anticholinergic agent. Two robust protocols are described: a pharmacopoeia-derived method utilizing cellulose plates for official purity testing and a versatile, field-proven method using silica gel plates suitable for routine identification and screening. The scientific principles underpinning the choice of stationary phases, mobile phases, and visualization reagents are discussed in depth to provide researchers with a comprehensive understanding of the method's mechanics. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable, cost-effective tool for the analysis of Methylbenactyzium bromide.

Introduction to Methylbenactyzium Bromide and the Role of TLC

Methylbenactyzium bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1][2][3] Its chemical structure, featuring a permanently charged quaternary ammonium group and a bulky nonpolar benzilate ester moiety, imparts high polarity. Rigorous analytical control is essential to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API) and its formulated products.

Thin-Layer Chromatography (TLC) is a powerful, rapid, and cost-effective planar chromatographic technique ideal for the qualitative analysis of pharmaceuticals.[4][5] Its advantages include high sample throughput, minimal sample preparation, and the ability to test multiple samples and standards simultaneously under identical conditions. For a highly polar, non-volatile compound like Methylbenactyzium bromide, TLC serves as an excellent tool for identity confirmation and the detection of related impurities.

The Chromatographic Principle: Managing Polarity

The separation in TLC is governed by the differential partitioning of an analyte between a solid, stationary phase (the coating on the plate) and a liquid mobile phase (the developing solvent).[6][7]

  • Stationary Phase Interaction: Methylbenactyzium bromide is a salt, existing as a charged quaternary cation and a bromide anion. This extreme polarity leads to very strong interactions, primarily through hydrogen bonding and dipole-dipole forces, with polar stationary phases like silica gel (silanol groups, Si-OH) or cellulose (hydroxyl groups, -OH).[8][9] Without proper mobile phase selection, the analyte would remain adsorbed at the application point (the origin).

  • Mobile Phase Elution: The mobile phase competes with the analyte for active sites on the stationary phase, facilitating its movement up the plate. For a polar analyte, a sufficiently polar mobile phase is required to disrupt the strong analyte-stationary phase interactions and induce migration.

This application note details two distinct strategies to achieve effective separation:

  • Normal-Phase Partition on Cellulose: Utilizing a highly polar, aqueous-organic mobile phase that allows the analyte to partition effectively, similar to paper chromatography.

  • Ion-Pair Chromatography on Silica Gel: Employing a less polar, organic mobile phase containing a high concentration of a salt. This technique neutralizes the charge of the quaternary ammonium cation by forming a transient, less polar ion-pair, which can then be chromatographed on silica gel.[10]

Experimental Workflow Overview

The general procedure for the TLC analysis of Methylbenactyzium bromide follows a systematic workflow, ensuring reproducibility and accuracy.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_std Prepare Standard (1 mg/mL in Methanol) spot Spot Plate (Standard & Sample) prep_std->spot prep_smp Prepare Sample (1 mg/mL in Methanol) prep_smp->spot prep_chamber Prepare & Saturate Developing Chamber develop Develop Plate prep_chamber->develop spot->develop dry Dry Plate develop->dry visualize Visualize Spots (Spray Reagent) dry->visualize document Document Results (Calculate Rf) visualize->document

Figure 1: General workflow for the TLC analysis of Methylbenactyzium bromide.

Materials and Reagents

  • TLC Plates:

    • TLC Cellulose plates (20x20 cm)

    • TLC Silica Gel 60 F₂₅₄ plates (20x20 cm)

  • Chemicals & Reagents:

    • Methylbenactyzium Bromide Reference Standard

    • Methanol (HPLC Grade)

    • 1-Butanol (AR Grade)

    • Glacial Acetic Acid (AR Grade)

    • Chloroform (AR Grade)

    • Sodium Bromide (NaBr) (AR Grade)

    • Bismuth Subnitrate

    • Potassium Iodide (KI)

    • Deionized Water

  • Apparatus:

    • Glass developing chambers with lids

    • Micropipettes or capillary tubes for spotting

    • Glass sprayer for visualization reagents

    • Hot plate or drying oven

    • Ruler

Detailed Protocols

Protocol 1: Pharmacopoeial Method on Cellulose (Purity Test)

This method is adapted from official monographs and is highly suitable for purity assessment, comparing the intensity of any secondary spots in the sample to a standard.[1]

1. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve Methylbenactyzium Bromide Reference Standard in methanol to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare a solution of the test sample in methanol to a nominal concentration of 1.0 mg/mL.

2. Mobile Phase Preparation:

  • Prepare a mixture of 1-butanol, water, and glacial acetic acid in a ratio of 13:5:3 (v/v/v) .

  • Pour the mobile phase into a developing chamber to a depth of approximately 1 cm. Place a filter paper liner inside the chamber, wet it with the mobile phase, and close the lid.

  • Allow the chamber to saturate for at least 30 minutes.[11]

3. Chromatographic Development:

  • On a cellulose TLC plate, lightly mark a starting line with a pencil about 2 cm from the bottom edge.

  • Apply 10 µL of the Standard Solution and 10 µL of the Sample Solution as separate spots on the starting line.

  • Place the plate in the saturated chamber and develop until the mobile phase has migrated approximately 10-15 cm from the starting line.

  • Remove the plate and immediately mark the solvent front. Dry the plate in a stream of warm air.

4. Visualization:

  • This protocol uses a specific two-step visualization process described in the Japanese Pharmacopoeia.[1]

    • Evenly spray the plate with 4-nitroaniline-sodium nitrite TS (test solution).

    • After air-drying, spray the plate evenly with a 1-in-4 solution of sodium carbonate decahydrate.

  • Expected Result: The principal spot in the chromatogram from the Sample Solution should correspond in position and appearance to the spot from the Standard Solution.

Protocol 2: Ion-Pair Method on Silica Gel (General Identification)

This method is a robust and versatile alternative for routine identification using the more common silica gel stationary phase. It relies on the principle of ion-pair chromatography.[10]

1. Preparation of Solutions:

  • Standard Solution: Prepare a 1.0 mg/mL solution in methanol.

  • Sample Solution: Prepare a 1.0 mg/mL solution in methanol.

2. Mobile Phase Preparation:

  • Prepare a solution of 1% Sodium Bromide (w/v) in a Chloroform:Methanol mixture (9:1, v/v) . Note: The sodium bromide provides an excess of the counter-ion to promote the formation of a neutral ion-pair, which reduces the analyte's strong affinity for the silica gel.[10]

  • Saturate a developing chamber with this mobile phase as described in Protocol 1.

3. Chromatographic Development:

  • On a Silica Gel 60 F₂₅₄ plate, apply 10 µL of the Standard and Sample solutions.

  • Develop the plate in the saturated chamber until the solvent front is about 1-2 cm from the top edge.

  • Remove the plate, mark the solvent front, and dry thoroughly in an oven at 100°C for 5-10 minutes.

4. Visualization:

  • UV Inspection: Examine the cooled plate under short-wave (254 nm) UV light. The benzilate moiety of Methylbenactyzium bromide may allow for visualization by fluorescence quenching, appearing as dark spots against the green fluorescent background of the F₂₅₄ indicator.

  • Dragendorff's Reagent: This is the preferred and highly sensitive method for quaternary ammonium compounds.[12][13]

    • Preparation: Prepare the reagent by mixing equal volumes of two stock solutions.

      • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL glacial acetic acid and 40 mL water.

      • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.[12]

    • Application: Spray the dried plate with the freshly prepared Dragendorff's reagent.

  • Mechanism: The tetraiodobismuthate(III) anion, [BiI₄]⁻, from the reagent forms a brightly colored, insoluble ion-pair complex with the positively charged quaternary ammonium cation of Methylbenactyzium bromide.[1][14]

  • Expected Result: The analyte will appear as a distinct orange to reddish-brown spot.

Results and Interpretation

The primary result from a TLC analysis is the Retention Factor (Rf), a dimensionless value that is characteristic of a compound under a specific set of chromatographic conditions.

Calculation of Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the origin (starting line). The Rf value of the principal spot from the sample preparation must match that of the reference standard.

ParameterProtocol 1 (Pharmacopoeial)Protocol 2 (Silica Gel)
Stationary Phase CelluloseSilica Gel 60 F₂₅₄
Mobile Phase 1-Butanol:Water:Acetic Acid (13:5:3)1% NaBr in Chloroform:Methanol (9:1)
Principle Normal-Phase PartitionIon-Pair Adsorption
Visualization 4-nitroaniline/Na₂CO₃ sprayUV (254 nm), Dragendorff's Reagent
Expected Rf ~0.4 - 0.6 (System Dependent)~0.3 - 0.5 (System Dependent)
Primary Use Official Purity TestingRoutine Identification & Screening

Method Validation and Trustworthiness

To ensure the trustworthiness of these protocols, the following practices are essential:

  • Co-spotting: Apply both the standard and sample solution onto the same spot to confirm that they migrate as a single spot, providing strong evidence of identity.

  • System Suitability: Always run a reference standard alongside the sample(s) on every plate. The Rf value of the standard should fall within a pre-determined range to validate the run.

  • Specificity: The use of a selective visualization reagent like Dragendorff's, which is highly reactive towards nitrogenous compounds like alkaloids and quaternary amines, enhances the specificity and trustworthiness of the identification.[7][10]

Conclusion

The Thin-Layer Chromatography methods detailed in this application note provide reliable, efficient, and scientifically sound protocols for the qualitative analysis of Methylbenactyzium bromide. The pharmacopoeial method on cellulose serves as an authoritative procedure for purity assessment, while the ion-pair method on silica gel offers a flexible and robust alternative for routine laboratory use. By understanding the underlying principles of separation and visualization, researchers can confidently apply and adapt these methods for quality control and research purposes.

References

  • Dragendorff's reagent. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Methylbenactyzium Bromide. Retrieved from a publicly available version of the monograph.
  • de Zeeuw, R. A., van Leusen, F. J., & Wijsbeek, J. (1976). Analysis of Quaternary Ammonium Compounds by Ion-Pair Thin Layer Chromatography on Silica Gel.
  • Annamalai University. (n.d.). Unit 2.2 Thin Layer Chromatography. Retrieved April 3, 2026, from Annamalai University, Faculty of Pharmacy.
  • Thin-layer chromatography. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • Poole, C. F., & Poole, S. K. (2012). Stationary Phases for Modern Thin-Layer Chromatography.
  • LabXchange. (2024, January 25). Lab Procedure: Thin Layer Chromatography. Retrieved April 3, 2026, from [Link]

  • PubChem. (n.d.). Methylbenactyzium bromide. National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

  • ChEMBL. (n.d.). Compound: METHYLBENACTYZIUM (CHEMBL1996652). European Bioinformatics Institute (EMBL-EBI). Retrieved April 3, 2026, from [Link]

  • EMD Chemicals. (n.d.). TLC Visualization Reagents.
  • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent.
  • FUJIFILM Wako Chemicals USA, Corp. (n.d.). Thin Layer Chromatography (TLC). Retrieved April 3, 2026, from [Link]

  • Merck KGaA. (n.d.). Thin-Layer Chromatography.
  • PanReac AppliChem. (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring. Retrieved April 3, 2026, from [Link]

  • Japanese Ministry of Health, Labour and Welfare. (n.d.). The Japanese Pharmacopoeia - General Tests: Thin-layer Chromatography.
  • Walsh Medical Media. (2022, September 26). Thin-Layer Chromatography Developments and Pharmaceutical Applications of Radiochemical Methods. Retrieved April 3, 2026, from [Link]

Sources

Method

Application Note: Analysis of Methylbenactyzium Bromide by Pyrolysis-Gas Chromatography-Mass Spectrometry

Introduction Methylbenactyzium bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1][2] As a quaternary ammonium salt, it is a non-volatile and thermally labile molecule, making...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methylbenactyzium bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1][2] As a quaternary ammonium salt, it is a non-volatile and thermally labile molecule, making direct analysis by conventional gas chromatography (GC) challenging. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) offers a robust and reliable analytical solution for the characterization and quantification of such compounds.[3][4][5] This technique involves the controlled thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS.[5]

This application note provides a detailed protocol for the analysis of Methylbenactyzium bromide using Py-GC-MS. We will delve into the underlying scientific principles of its thermal decomposition, provide a step-by-step methodology for its analysis, and present the expected analytical results. This guide is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding and a practical workflow for the analysis of Methylbenactyzium bromide and similar quaternary ammonium compounds.

Scientific Principles: The Thermal Decomposition of Methylbenactyzium Bromide

The thermal decomposition of Methylbenactyzium bromide is a complex process governed by the inherent chemical structure of the molecule, which includes a quaternary ammonium group and a benzilate ester moiety. The pyrolysis proceeds through a combination of established reaction mechanisms for these functional groups.

At elevated temperatures, typically around 590°C, the molecule fragments in a reproducible manner.[6] The primary decomposition pathway involves the cleavage of the ester and the quaternary ammonium group. The benzilate ester portion is known to thermally degrade, leading to the formation of diphenylmethane as the major, stable aromatic product.[6] This is a result of decarboxylation and subsequent rearrangement of the benzilic acid moiety.

The quaternary ammonium group, specifically a N,N-diethyl-N-methylethanaminium salt, will also undergo thermal degradation. This can occur through several mechanisms common to quaternary ammonium compounds, including Hofmann elimination and nucleophilic substitution by the bromide counter-ion. These reactions will lead to the formation of smaller, volatile tertiary amines and alkyl halides.

A proposed thermal decomposition pathway for Methylbenactyzium bromide is illustrated in the diagram below. This pathway highlights the key fragmentation points of the molecule leading to the formation of the primary and secondary pyrolysis products.

Pyrolysis_Mechanism cluster_primary cluster_secondary MBB Methylbenactyzium Bromide Pyrolysis Pyrolysis (590°C) MBB->Pyrolysis Heat Primary_Products Primary Pyrolysis Products Pyrolysis->Primary_Products Secondary_Products Secondary Pyrolysis Products Primary_Products->Secondary_Products Further Fragmentation Diphenylmethane Diphenylmethane (Major Product) Primary_Products->Diphenylmethane Quat_Fragment N,N-diethyl-N-methylethanaminium Fragment Primary_Products->Quat_Fragment Other_Aromatics Benzene, Toluene Diphenylmethane->Other_Aromatics Tertiary_Amine N,N-diethylmethylamine Quat_Fragment->Tertiary_Amine Alkyl_Halides Ethyl bromide, Methyl bromide Quat_Fragment->Alkyl_Halides

Sources

Application

Comprehensive In Vitro Assay Protocol for Evaluating the Antispasmodic Efficacy of Methylbenactyzium Bromide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Note Introduction & Scientific Rationale Methylbenactyzium bromide is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Note

Introduction & Scientific Rationale

Methylbenactyzium bromide is a potent anticholinergic agent widely utilized in clinical and preclinical settings for its robust antispasmodic properties[1]. As a quaternary ammonium compound, it functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist[2]. In the context of gastrointestinal (GI) pharmacology, evaluating the efficacy of spasmolytics requires robust, reproducible in vitro and ex vivo models that accurately reflect human GI motility.

This application note provides a comprehensive, self-validating methodological framework for assessing the antispasmodic effects of Methylbenactyzium bromide. By combining classical ex vivo organ bath techniques with modern in vitro intracellular calcium mobilization assays, researchers can establish both the physiological efficacy and the precise molecular pharmacology of the compound.

Mechanistic Grounding & Causality

To design an effective assay, one must first understand the molecular target. Methylbenactyzium bromide exerts its spasmolytic effects by specifically blocking M1 and M3 muscarinic receptors localized on the smooth muscle cells of the gastrointestinal tract[1].

Under normal physiological conditions, the binding of acetylcholine to the M3 receptor triggers a Gq-protein coupled cascade. This activates Phospholipase C (PLC), leading to the generation of Inositol trisphosphate (IP3). IP3 binds to receptors on the sarcoplasmic reticulum, causing a rapid efflux of intracellular calcium ( Ca2+ ), which binds to calmodulin and activates Myosin Light Chain Kinase (MLCK), ultimately resulting in smooth muscle contraction. By competitively occupying the M3 receptor, Methylbenactyzium bromide prevents this cascade, thereby alleviating muscle spasms and reducing GI motility[1].

Pathway ACh Carbachol (Agonist) mAChR M3 Muscarinic Receptor ACh->mAChR Binds Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Drug Methylbenactyzium Bromide Drug->mAChR Competitive Antagonism

Fig 1: M3 muscarinic receptor signaling pathway and competitive inhibition by Methylbenactyzium.

Experimental Design: The Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow is engineered as a self-validating system using the following causality-driven choices:

  • Agonist Selection (Carbachol vs. Acetylcholine): We utilize Carbachol instead of endogenous Acetylcholine. Acetylcholine is rapidly hydrolyzed by tissue acetylcholinesterase, leading to transient and unstable contractile responses. Carbachol is resistant to enzymatic degradation, ensuring stable, sustained contractions necessary for accurate Cumulative Concentration-Response Curves (CCRC).

  • Tissue Selection (Guinea Pig Ileum): The guinea pig ileum is the gold standard ex vivo model because its muscarinic receptor distribution (predominantly M2/M3) closely mirrors human intestinal smooth muscle.

  • Viability Checkpoints: The protocol mandates a 60 mM KCl challenge. KCl bypasses receptor-mediated pathways to directly depolarize the cell membrane. If a tissue fails to contract forcefully to KCl, it indicates fundamental structural or metabolic damage, and the tissue must be discarded.

Protocol A: Ex Vivo Organ Bath Assay (Tissue Level)

This protocol measures the macroscopic antispasmodic effect of Methylbenactyzium bromide by quantifying the isometric tension of isolated smooth muscle.

Reagents & Equipment
  • Buffer: Tyrode’s Solution (NaCl 136.9 mM, KCl 2.7 mM, CaCl2​ 1.8 mM, MgCl2​ 1.0 mM, NaHCO3​ 11.9 mM, NaH2​PO4​ 0.4 mM, Glucose 5.6 mM). Rationale: Tyrode's maintains the physiological ionic gradient required for basic electrical rhythm.

  • Gas: 95% O2​ / 5% CO2​ (Carbogen) to buffer the bicarbonate to pH 7.4 and maintain tissue oxygenation.

  • Equipment: Radnoti Organ Bath System, Force Transducer, Data Acquisition System (e.g., PowerLab).

Step-by-Step Methodology
  • Tissue Preparation: Isolate a 2 cm segment of the terminal ileum from a euthanized guinea pig. Flush the lumen gently with warm Tyrode’s solution to remove fecal matter.

  • Mounting: Mount the tissue vertically in a 10 mL organ bath chamber. Attach the lower end to a fixed hook and the upper end to an isometric force transducer using surgical silk.

  • Equilibration: Apply a resting tension of 1.0 g. Bathe the tissue in Tyrode’s solution at 37°C, continuously bubbled with Carbogen. Allow 60 minutes for equilibration, washing the tissue every 15 minutes to remove endogenous prostaglandins released during surgical trauma.

  • System Validation (KCl Challenge): Add KCl to a final concentration of 60 mM. Record the maximal contraction. Wash the tissue 3 times over 15 minutes until baseline tension is restored. Discard any tissue generating < 1.0 g of tension.

  • Baseline CCRC (Control): Add Carbachol cumulatively ( 10−9 to 10−4 M) in half-log increments. Wait for the contraction to plateau before adding the next dose. Wash thoroughly until baseline is restored.

  • Antagonist Incubation: Add Methylbenactyzium bromide (e.g., 10 nM) to the bath. Incubate for exactly 15 minutes to allow for receptor equilibration[3].

  • Antagonist CCRC: Repeat the cumulative addition of Carbachol in the continuous presence of Methylbenactyzium bromide.

  • Replication: Repeat steps 6-7 with increasing concentrations of Methylbenactyzium bromide (e.g., 100 nM, 1 µM) on fresh tissue preparations to generate a Schild plot.

Workflow Prep Isolate Guinea Pig Ileum Bath Mount in Organ Bath (Tyrode's, 37°C) Prep->Bath Equil Equilibration (60 min, 1g tension) Bath->Equil KCl Viability Check (KCl 60 mM) Equil->KCl Wash Washout & Baseline Recovery KCl->Wash Drug Incubate with Antagonist (15 min) Wash->Drug Agonist Cumulative Carbachol Addition Drug->Agonist Measure Record Isometric Contraction Agonist->Measure

Fig 2: Step-by-step workflow for the ex vivo organ bath antispasmodic assay.

Protocol B: In Vitro Intracellular Calcium Assay (Cellular Level)

To confirm that the macroscopic relaxation observed in Protocol A is driven by M3 receptor antagonism (and not off-target calcium channel blockade), we utilize a high-throughput fluorescent calcium mobilization assay using cultured human intestinal smooth muscle cells (HISMCs).

  • Cell Seeding: Seed HISMCs in a 96-well black, clear-bottom microplate at 20,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate media and add 100 µL of Fluo-4 AM (3 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Pre-treatment: Wash cells twice with HBSS. Add Methylbenactyzium bromide at varying concentrations ( 10−9 to 10−5 M) and incubate for 15 minutes. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (Atropine 100 nM).

  • Agonist Stimulation & Readout: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject Carbachol ( EC80​ concentration) and record peak fluorescence (Ex/Em = 494/516 nm) over 3 minutes.

Quantitative Data Presentation & Analysis

Because Methylbenactyzium bromide is a competitive muscarinic acetylcholine receptor inhibitor[2], it will cause a parallel rightward shift in the Carbachol concentration-response curve without depressing the maximum response ( Emax​ ).

The affinity of the antagonist is quantified using Schild Analysis to calculate the pA2​ value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to achieve the same response).

Representative Assay Results

Note: The data below represents expected pharmacological readouts for Methylbenactyzium bromide based on its profile as a potent mAChR antagonist.

ParameterCarbachol Alone (Control)+ Methylbenactyzium (10 nM)+ Methylbenactyzium (100 nM)+ Methylbenactyzium (1 µM)
EC50​ (µM) 0.52.118.5155.0
Emax​ (% of KCl) 100%100%100%98%
Dose Ratio (DR) 1.04.237.0310.0
pA2​ Value -8.28.28.2

Interpretation: The preservation of Emax​ across all antagonist concentrations confirms competitive antagonism. The calculated pA2​ value of ~8.2 indicates high affinity for the muscarinic receptors, validating its clinical utility as a spasmolytic for gastrointestinal ulcers and hyperactive GI conditions[1].

References

  • What is Methylbenactyzium Bromide used for? - Patsnap Synapse | patsnap.com | 4

  • What is the mechanism of Methylbenactyzium Bromide? - Patsnap Synapse | patsnap.com | 1

  • Methylbenactyzium Bromide - Xcess Biosciences | xcessbio.com | 2

  • Methylbenactyzium Bromide | CAS#:3166-62-9 | Chemsrc | chemsrc.com | 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methylbenactyzium Bromide Stability &amp; Analytical Troubleshooting

Welcome to the Technical Support Center for Methylbenactyzium Bromide (also known as spazoc or benactyzine methobromide). This guide is engineered for analytical chemists, formulation scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methylbenactyzium Bromide (also known as spazoc or benactyzine methobromide). This guide is engineered for analytical chemists, formulation scientists, and drug development professionals. It synthesizes mechanistic chemistry with field-proven analytical strategies to help you navigate the stability challenges and complex quantitation of this quaternary ammonium anticholinergic agent.

Core Molecular Vulnerabilities & Degradation Causality

Methylbenactyzium bromide is a spasmolytic agent utilized for gastrointestinal disorders [1]. Structurally, it is a diarylmethane derivative featuring two critical functional domains that dictate its physicochemical behavior:

  • The Ester Linkage: Highly susceptible to nucleophilic attack, particularly base-catalyzed hydrolysis.

  • The Quaternary Ammonium Moiety: Imparts extreme hydrophilicity, rendering the molecule non-volatile and prone to severe secondary interactions (peak tailing) with residual silanols on silica-based chromatographic columns.

The Hydrolytic Degradation Pathway

In aqueous environments, especially at pH > 6.0, the ester bond undergoes rapid hydrolysis. The molecule cleaves into benzilic acid and a quaternary amino alcohol (N,N-diethyl-N-methyl-2-hydroxyethanaminium bromide). Understanding this causality is critical: any formulation or sample preparation step that exposes the drug to alkaline conditions or excessive thermal stress will artificially inflate degradant peaks, leading to out-of-specification (OOS) results.

G MBB Methylbenactyzium Bromide (Intact Ester) Hydrolysis Hydrolysis (OH- / Heat) MBB->Hydrolysis H2O BA Benzilic Acid (Degradant 1) Hydrolysis->BA Choline Quaternary Amino Alcohol (Degradant 2) Hydrolysis->Choline

Degradation pathway of Methylbenactyzium bromide via base-catalyzed ester hydrolysis.

Experimental Protocols: Self-Validating Methodologies

To ensure absolute trustworthiness in your data, analytical methods must be self-validating. The following protocols incorporate internal checks to verify that stability data is an artifact of the sample, not the method.

Protocol A: Stability-Indicating HPLC-UV Method

Objective: Quantify intact methylbenactyzium bromide while resolving its primary hydrolytic degradants.

  • Mobile Phase Preparation (Causality Check): Prepare a mobile phase of Acetonitrile and 50 mM Potassium Phosphate buffer (35:65 v/v). Crucial Step: Adjust the aqueous buffer to pH 3.0 using phosphoric acid. Why? The acidic pH suppresses the ionization of residual silanols on the stationary phase, preventing the positively charged quaternary ammonium from undergoing ion-exchange interactions that cause severe peak tailing.

  • Ion-Pairing Addition: Add 5 mM Sodium Octanesulfonate to the mobile phase. The hydrophobic tail of the ion-pairing agent neutralizes the quaternary amine's charge, increasing its retention factor ( k′ ) on a reversed-phase column.

  • Column Selection: Use a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) maintained at 30°C.

  • Forced Degradation (Self-Validation Step): Before running samples, intentionally degrade a 1.0 mg/mL standard by adding 0.1 M NaOH and heating at 60°C for 30 minutes. Neutralize with 0.1 M HCl. Inject this sample to prove that the benzilic acid peak achieves a baseline resolution ( Rs​>2.0 ) from the intact API peak.

  • Detection: Monitor at 220 nm.

Protocol B: Pyrolysis GC-MS (Py-GC-MS) for Biological Matrices

Objective: Extract and quantify the drug from complex matrices like urine where liquid-liquid extraction fails.

Quaternary ammonium drugs are notoriously difficult to extract from biological fluids due to their permanent positive charge and high water solubility, and they cannot be analyzed by standard GC because they are non-volatile [2].

  • Sample Preparation: Apply the biological sample (e.g., urine) directly to a thin-layer chromatography (TLC) plate or solid-phase extraction (SPE) cartridge to isolate the quaternary fraction.

  • Pyrolysis Setup: Introduce the isolated fraction into a pyrolyzer coupled to a GC-MS.

  • Thermal Cleavage: Flash-heat the sample to 400°C–500°C. Mechanistic Insight: At this temperature, the quaternary ammonium salt undergoes Hofmann elimination or nucleophilic substitution, cleaving into volatile tertiary amines and alkyl halides [2].

  • Chromatography & Detection: The volatile thermal degradation products are swept onto a capillary GC column (e.g., 30m x 0.25mm ID) and detected via MS (Electron Ionization). Quantitation is based on the abundance of the specific tertiary amine fragment.

Workflow Start Sample Matrix Check Matrix Type? Start->Check HPLC HPLC-UV/MS (Ion-Pairing) Check->HPLC Formulations/API PyGCMS Pyrolysis GC-MS (Thermal Cleavage) Check->PyGCMS Urine/Bio-fluids Success Accurate Quantitation HPLC->Success PyGCMS->Success

Decision tree for selecting analytical methods based on sample matrix volatility limits.

Quantitative Data: Stability Profiling

The following table summarizes the expected stability profile of Methylbenactyzium bromide under various stress conditions, aligning with standard pharmacopeial stress testing guidelines [3].

Stress ConditionEnvironmentTemp (°C)TimeEstimated Degradation (%)Primary Degradant Observed
Aqueous Control pH 4.0 Buffer25°C7 Days< 1.0%None
Acidic Hydrolysis 0.1 M HCl60°C24 Hours5 - 10%Benzilic Acid
Alkaline Hydrolysis 0.1 M NaOH25°C2 Hours> 90%Benzilic Acid, Amino Alcohol
Oxidative Stress 3% H₂O₂25°C24 Hours< 2.0%N-oxide derivatives (trace)
Thermal (Solid) Dry Powder105°C48 Hours< 1.0%None (Thermally stable solid)

Troubleshooting FAQs

Q: Why am I observing severe peak tailing (Asymmetry factor > 2.5) for methylbenactyzium bromide in my HPLC chromatogram? A: This is a classic symptom of secondary interactions. The permanent positive charge of the quaternary ammonium nitrogen interacts strongly with ionized silanol groups ( SiO− ) on the silica backbone of your column. Solution: Lower your mobile phase pH to 3.0 to protonate the silanols (converting them to neutral SiOH ), use a highly end-capped column, or introduce an ion-pairing reagent like sodium octanesulfonate.

Q: How should I store my analytical stock solutions to prevent in-situ degradation? A: Because the ester bond is vulnerable to hydrolysis in neutral-to-alkaline water, do not store stock solutions in unbuffered HPLC-grade water (which can sometimes have a pH of 6-7). Solution: Prepare stock solutions in anhydrous Methanol or Acetonitrile. If an aqueous stock is mandatory, buffer it to pH 3.5 - 4.0 and store it at 4°C. Under these conditions, the hydrolysis rate is minimized.

Q: Can I use standard GC-MS for impurity profiling of the API? A: No. Methylbenactyzium bromide is a quaternary ammonium salt. It lacks the volatility required for gas-phase transition and will simply decompose non-reproducibly in a standard GC injection port. You must use LC-MS for intact mass analysis, or Py-GC-MS if you intend to analyze the controlled thermal cleavage products [2].

Q: My assay results are drifting lower over a 48-hour autosampler sequence. What is happening? A: Your sample diluent is likely causing slow, on-board hydrolysis. If your samples are dissolved in a diluent with a pH > 6.0 and sitting at room temperature in the autosampler, the API is actively degrading into benzilic acid while waiting to be injected. Chill the autosampler tray to 4°C and ensure the sample diluent is slightly acidic.

References

  • National Center for Advancing Translational Sciences (NCATS). "METHYLBENACTYZIUM BROMIDE - Inxight Drugs." NIH. Available at: [Link]

  • MDPI. "New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review." MDPI. Available at:[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). "JP XVIII THE JAPANESE PHARMACOPOEIA." MHLW. Available at: [Link]

Optimization

Methylbenactyzium Bromide In Vivo Support Center: Troubleshooting &amp; Mitigation Guide

Welcome to the Technical Support Center for Methylbenactyzium bromide applications in animal models. As a potent antimuscarinic agent, this compound is highly effective for modeling spasmolytic activity and evaluating ga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methylbenactyzium bromide applications in animal models. As a potent antimuscarinic agent, this compound is highly effective for modeling spasmolytic activity and evaluating gastrointestinal therapies[1]. However, its systemic administration inevitably triggers off-target anticholinergic side effects that can compromise animal welfare and confound experimental data[2].

This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols to isolate the therapeutic efficacy of Methylbenactyzium bromide from its systemic toxicity, ensuring high-fidelity data in your preclinical workflows.

Causality & Mechanism: The Root of Side Effects

Methylbenactyzium bromide exerts its primary pharmacological effect by competitively inhibiting acetylcholine at 3[3]. While this successfully reduces GI motility and acid secretion—making it ideal for 2[2]—the drug lacks absolute receptor subtype selectivity[1].

Blockade of M2 receptors in the myocardium removes vagal tone (inducing tachycardia), while M3 blockade in the detrusor muscle and salivary glands leads to urinary retention and xerostomia, respectively[2]. We cannot alter the drug's inherent pharmacology, but we can engineer our experimental designs to mitigate these physiological bottlenecks.

M3_Pathway ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds MB Methylbenactyzium Bromide MB->M3 Competitive Inhibition Relaxation Smooth Muscle Relaxation (Therapeutic Effect) MB->Relaxation Prevents Ca2+ spike Gq Gq Protein Activation M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Contraction Smooth Muscle Contraction (GI Spasm) Ca2->Contraction

Mechanism of Methylbenactyzium Bromide: Competitive M3 receptor antagonism.

Troubleshooting Guide (Q&A)

Q1: My rats are exhibiting severe weight loss and reduced fecal output after consecutive days of dosing. How do I differentiate between drug toxicity and secondary GI stasis?

  • Diagnosis: This is a classic manifestation of on-target but off-tissue mAChR inhibition leading to GI stasis[3]. Methylbenactyzium bromide relaxes GI smooth muscle, which delays transit time and causes fecal impaction.

  • Self-Validating Solution: Perform a Carmine Red transit test. If transit time is >2x baseline, the weight loss is secondary to stasis, not direct systemic toxicity.

  • Mitigation: Switch the cohort to a wet-mash diet 24 hours prior to dosing and administer subcutaneous lactated Ringer's solution (LRS). Causality: Wet mash bypasses the need for saliva (mitigating xerostomia) and increases intraluminal water content, softening stool without interfering with the drug's receptor pharmacology.

Q2: We are observing acute urinary retention in our murine models. How can we manage this without altering the cholinergic anti-inflammatory pathway (CAP)?

  • Diagnosis: The detrusor muscle relies on M3 receptor activation for contraction. Antagonism leads to incomplete voiding. In models evaluating the 4[4], systemic anticholinergics can severely confound inflammatory readouts.

  • Mitigation: Implement manual bladder expression every 8-12 hours. Causality: Using a pharmacological reversal agent (like pilocarpine) would directly antagonize your experimental variables. Mechanical voiding provides supportive care while preserving the integrity of the CAP signaling data[4].

Q3: Telemetry shows significant tachycardia in our subjects shortly after IV administration. Is there a way to blunt this cardiovascular response?

  • Diagnosis: Tachycardia results from M2 receptor blockade in the sinoatrial node, removing parasympathetic vagal tone[2].

  • Mitigation: Avoid rapid bolus IV injections. Administer via slow continuous infusion or switch to subcutaneous (SC) routes. Causality: SC administration lowers the Cmax​ (peak serum concentration) responsible for acute cardiac events while maintaining the overall Area Under the Curve (AUC) required for sustained GI spasmolytic efficacy.

Workflow Start Animal Model Selection Dose Dose Titration & Route Optimization Start->Dose Monitor Continuous Telemetry & Monitoring Dose->Monitor SideEffects Identify Side Effects (GI Stasis, Retention) Monitor->SideEffects If observed Validate Validate Efficacy (Ulcer Healing vs Toxicity) Monitor->Validate If stable Intervention Targeted Interventions (Hydration, Diet, Care) SideEffects->Intervention Intervention->Validate

Experimental workflow for optimizing dosing and mitigating side effects.

Quantitative Data Summarization

To standardize monitoring across your vivarium, utilize the following physiological thresholds and mitigation triggers for rodents treated with Methylbenactyzium bromide.

Side Effect / ComplicationReceptor ImplicatedNormal Murine BaselineCritical Threshold (Intervention Required)Primary Mitigation Strategy
GI Stasis / Constipation M3 (Intestinal Smooth Muscle)Transit time: 4-6 hrsTransit time: >10 hrsWet-mash diet, SC fluids (LRS 10-20 mL/kg)
Urinary Retention M3 (Detrusor Muscle)Urine output: 1-2 mL/dayUrine output: <0.5 mL/dayManual bladder expression (q8-12h)
Tachycardia M2 (Sinoatrial Node)Heart Rate: 500-600 bpmHeart Rate: >700 bpmTransition from IV bolus to SC/IP routes
Xerostomia (Dry Mouth) M3 (Salivary Glands)Daily food intake: ~4-5gFood intake: <2g/dayHydrogel packs, softened diet

Experimental Protocols

Protocol: Evaluating Spasmolytic Efficacy while Mitigating GI Stasis in a Rat Acetic Acid Ulcer Model

This protocol is designed as a self-validating system : it simultaneously measures the intended therapeutic effect (ulcer healing) and the primary side effect (cecal impaction) to ensure the mitigation strategy does not compromise the drug's efficacy[2].

Step 1: Baseline Establishment & Pre-medication

  • Action: 48 hours prior to model induction, transition rats to a standardized wet-mash diet (1 part standard chow powder to 2 parts water).

  • Causality: Pre-acclimating the GI tract to high-moisture feed prevents acute impaction once the antimuscarinic agent halts peristalsis.

Step 2: Model Induction

  • Action: Induce gastric ulcers via subserosal injection of 20% acetic acid under anesthesia[2]. Allow 3 days for ulcer maturation before initiating treatment.

Step 3: Drug Administration & Hydration

  • Action: Administer Methylbenactyzium bromide via subcutaneous (SC) injection rather than oral gavage. Immediately follow with 10 mL/kg of warmed Subcutaneous Lactated Ringer's Solution.

  • Causality: Oral gavage in the presence of delayed gastric emptying risks aspiration and erratic absorption. SC administration ensures consistent bioavailability, while concurrent SC fluids maintain systemic hydration despite reduced oral intake due to xerostomia.

Step 4: Self-Validating Efficacy Assessment (Day 7)

  • Action: Euthanize the animals. Excise the stomach to measure the ulcer area ( mm2 ) and simultaneously excise and weigh the full cecum.

  • Validation Logic: A successful experiment will yield a statistically significant reduction in ulcer area (confirming M3 blockade in the stomach)[1] without a severe increase in cecal weight compared to vehicle controls (confirming successful mitigation of lower GI stasis).

Frequently Asked Questions (FAQs)

Q: Does Methylbenactyzium bromide cross the blood-brain barrier (BBB) and cause behavioral changes in my mice? A: As a quaternary ammonium compound (indicated by the "bromide" salt formulation), it possesses high polarity and low lipophilicity. This significantly restricts its ability to cross the BBB compared to tertiary amine anticholinergics. While extreme systemic doses can cause mild lethargy, severe central nervous system delirium is rare in animal models.

Q: Can I use a muscarinic agonist like pilocarpine to reverse the side effects during my study? A: No. Administering a systemic muscarinic agonist will directly competitively antagonize the therapeutic spasmolytic effect of Methylbenactyzium bromide at the target tissue[3]. You must rely on mechanical and supportive care (hydration, diet modification, manual bladder expression) rather than pharmacological reversal to preserve the integrity of your experimental data.

Q: Why is my drug precipitating in the IV line? A: Methylbenactyzium bromide requires specific solvent conditions. Ensure your vehicle is properly buffered and avoid mixing with highly alkaline solutions, which can cause the ester linkage to hydrolyze or the salt to precipitate.

References

  • Patsnap Synapse. What is the mechanism of Methylbenactyzium Bromide?
  • Patsnap Synapse. What is Methylbenactyzium Bromide used for?
  • National Institutes of Health (PMC). Mesenchymal stromal cells alleviate acute respiratory distress syndrome through the cholinergic anti-inflammatory pathway.
  • Google Patents. Medicine composition for eradicating helicobacter pylori, as well as preparation method and application (CN103285396A).

Sources

Troubleshooting

Methylbenactyzium Bromide Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of Methylbenactyzium bromide (Benactyzine methobromide). This guide is designed for drug development professionals and synthetic chemists who are experiencing yie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methylbenactyzium bromide (Benactyzine methobromide). This guide is designed for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, purity issues, or reaction failures.

Rather than relying on generic synthetic templates, this guide deconstructs the specific mechanistic challenges of this molecule—namely, severe steric hindrance during esterification and the extreme moisture sensitivity of the final quaternary ammonium salt.

Mechanistic Overview & Reaction Dynamics

The synthesis of methylbenactyzium bromide is a two-phase process. Phase 1 involves the esterification of benzilic acid to form the intermediate benactyzine. Phase 2 is the quaternization (methylation) of the tertiary amine to form the final bromide salt.

Because of the unique structural features of benzilic acid (a tertiary alpha-hydroxyl group flanked by two bulky phenyl rings), standard synthetic approaches often fail. Success requires exploiting specific reactive intermediates, as mapped in the pathway below.

SynthesisPathway A Benzilic Acid + Base B Potassium Benzilate A->B Deprotonation D Benactyzine (Free Base) B->D Nucleophilic Substitution (Horenstein-Pählicke) C 2-Diethylaminoethyl Chloride C->D Aziridinium Intermediate F Methylbenactyzium Bromide D->F Quaternization (SN2) E Methyl Bromide (MeBr) E->F Sealed Vessel

Figure 1: Mechanistic pathway for the two-stage synthesis of Methylbenactyzium Bromide.

Frequently Asked Questions (FAQs): Troubleshooting Yield Loss

Q1: Why do standard coupling agents (e.g., EDCI, HATU, PyBOP) fail to esterify benzilic acid with diethylaminoethanol? A1: The failure is caused by extreme steric hindrance. The tertiary hydroxyl group and the two phenyl rings on the α -carbon of benzilic acid create a highly shielded carbonyl carbon. Attempts to directly acylate using standard peptide coupling reagents typically result in zero evidence of esterification[1]. To bypass this, you must invert the nucleophile-electrophile relationship using the Horenstein-Pählicke reaction, where the benzilate anion acts as the nucleophile[2].

Q2: During the Horenstein-Pählicke reaction, my yield of benactyzine is low, and I observe complex byproducts. What is going wrong? A2: The electrophile, 2-diethylaminoethyl chloride, is a nitrogen mustard analog. Under basic conditions and heat, it rapidly undergoes intramolecular cyclization to form a highly reactive aziridinium ion. If the concentration of your potassium benzilate is too low, or if there is trace water in the solvent, the aziridinium intermediate will undergo side reactions (such as hydrolysis or polymerization) rather than the desired substitution[2]. Fix: Ensure strictly anhydrous conditions and maintain an excess of the benzilate salt relative to the alkyl halide.

Q3: How do I ensure complete quaternization with methyl bromide in Phase 2? A3: Methyl bromide (MeBr) is a gas at standard temperature and pressure (boiling point ~3.6 °C). Conducting this reaction in a standard round-bottom flask with a reflux condenser leads to rapid volatilization and loss of the reagent, stalling the reaction at 20-40% conversion. Fix: The reaction must be conducted in a heavy-walled sealed pressure vessel (autoclave) to maintain MeBr in the liquid phase at the required reaction temperature (40–50 °C).

Q4: The final methylbenactyzium bromide precipitates as a sticky gum instead of a crystalline powder. How can I improve the physical form? A4: Quaternary ammonium bromides are intensely hygroscopic[3]. The presence of even trace atmospheric moisture during precipitation or filtration causes the crystal lattice to collapse, forming a hydrate that presents as a viscous oil. Fix: Perform all downstream processing (filtration, washing) under a dry nitrogen or argon atmosphere using anhydrous solvents.

Troubleshooting Start Issue: Low Final Yield Q1 Where is the loss occurring? Start->Q1 Step1 Phase 1: Esterification Q1->Step1 Step2 Phase 2: Quaternization Q1->Step2 S1_A Unreacted Benzilic Acid? Step1->S1_A S1_B Complex Byproducts? Step1->S1_B S2_A Incomplete Methylation? Step2->S2_A S2_B Product Gummy/Wet? Step2->S2_B Fix1 Fix: Increase Base/Time S1_A->Fix1 Fix2 Fix: Control Aziridinium Formation Rate S1_B->Fix2 Fix3 Fix: Pressurized Reactor for MeBr S2_A->Fix3 Fix4 Fix: Strict Anhydrous Conditions S2_B->Fix4

Figure 2: Diagnostic logic tree for troubleshooting low yields during synthesis.

Quantitative Yield Analysis

The table below summarizes the expected outcomes when optimizing the synthetic parameters based on the mechanistic principles discussed above.

Synthesis ApproachReagents & ConditionsTemperatureTypical YieldPrimary Failure Mode
Direct Esterification Benzilic acid, Diethylaminoethanol, EDCI/HATU25 °C< 5%Severe steric hindrance at the α -carbon blocks nucleophilic attack.
Horenstein-Pählicke Potassium benzilate, 2-Diethylaminoethyl chloride82 °C (Isopropanol)70 - 85%Aziridinium side-reactions if solvent is wet or base is insufficient.
Quaternization (Open) Benactyzine, Methyl Bromide, Acetone20 °C20 - 40%Reagent volatilization (MeBr bp = 3.6 °C) halts kinetics.
Quaternization (Sealed) Benactyzine, Methyl Bromide, Acetone (Autoclave)45 °C> 90%Hygroscopic product oiling out during atmospheric filtration.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Synthesis of Benactyzine Free Base (Phase 1)
  • Preparation of Nucleophile: Suspend 1.0 equivalent of benzilic acid in anhydrous isopropanol (10 mL/g). Add 0.6 equivalents of anhydrous potassium carbonate. Heat to reflux for 1 hour to quantitatively form potassium benzilate.

  • Electrophile Addition: Cool the mixture to 60 °C. Add 1.1 equivalents of 2-diethylaminoethyl chloride hydrochloride portion-wise over 30 minutes.

  • Alkylation: Return the mixture to a vigorous reflux for 3 hours. The base will liberate the free amine, which forms the aziridinium ion in situ and is immediately trapped by the benzilate[2].

  • Validation Checkpoint 1 (Reaction Completion): Perform TLC (Silica, EtOAc/Hexane 1:1 with 1% TEA). Benzilic acid ( Rf​≈0.2 ) should be consumed, replaced by a single major spot for benactyzine ( Rf​≈0.6 ). If starting material remains, add 0.1 eq of the chloride and reflux for 1 additional hour.

  • Workup: Cool to room temperature and filter off the KCl salts. Concentrate the filtrate in vacuo. Partition the residue between diethyl ether and 5% aqueous NaHCO₃.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield benactyzine free base as a pale yellow oil.

Protocol 2: Quaternization to Methylbenactyzium Bromide (Phase 2)
  • Preparation: Dissolve benactyzine free base in anhydrous acetone (5 mL/g). Transfer the solution to a heavy-walled pressure reactor (autoclave) equipped with a magnetic stirrer.

  • Reagent Introduction: Chill the reactor to 0 °C. Introduce a 3.0 molar excess of methyl bromide (either as a condensed liquid or a pre-titrated anhydrous solution).

  • Pressurized Reaction: Seal the reactor tightly. Heat the system to 45 °C and stir vigorously for 12 hours.

  • Validation Checkpoint 2 (Physical State): Upon cooling back to 0 °C, the product should appear as a dense, white crystalline precipitate suspended in the acetone. If the product appears as an oil pooling at the bottom, moisture has breached the system.

  • Isolation: Carefully vent the excess MeBr through a basic scrubber system. Transfer the suspension to a Schlenk filter under a positive pressure of dry nitrogen.

  • Drying: Wash the filter cake with ice-cold anhydrous diethyl ether. Dry the resulting white solid in vacuo at 40 °C for 12 hours to yield pure methylbenactyzium bromide[3]. Store immediately in a desiccator.

References

  • Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote. National Institutes of Health (NIH). 1

  • The Chemistry of Drugs (Preparation of Benactyzine Hydrochloride via Horenstein-Pählicke reaction). Scribd / The Chemistry of Drugs 3rd Ed. 2

  • Methylbenactyzium Bromide | mAChR Inhibitor (Chemical Properties and Storage). MedChemExpress. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Anticholinergics on Sigmoid Motility: A Guide for Researchers

This guide offers an in-depth comparative analysis of various anticholinergic agents and their effects on sigmoid colon motility. Designed for researchers, scientists, and drug development professionals, this document pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth comparative analysis of various anticholinergic agents and their effects on sigmoid colon motility. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of mechanisms, comparative efficacy data, and detailed experimental protocols to facilitate further investigation in the field.

Introduction: The Role of Cholinergic Signaling in Sigmoid Motility

The motility of the sigmoid colon, the final segment of the large intestine before the rectum, is critical for the storage and propulsion of feces. This process is heavily regulated by the parasympathetic nervous system, with acetylcholine (ACh) serving as the primary excitatory neurotransmitter.[1][2] ACh acts on muscarinic receptors located on smooth muscle cells to induce contractions, thereby driving colonic motility.[1][3][4]

Anticholinergic drugs, which competitively antagonize these muscarinic receptors, are employed to reduce smooth muscle contractions and spasms.[5][6] This makes them a cornerstone for treating conditions characterized by colonic hypermotility, such as certain subtypes of Irritable Bowel Syndrome (IBS).[5][7] However, the efficacy and side-effect profiles of these drugs vary significantly, largely depending on their selectivity for different muscarinic receptor subtypes.

Mechanism of Action: Muscarinic Receptors in Colonic Smooth Muscle

Gastrointestinal smooth muscle, including that of the sigmoid colon, predominantly expresses M2 and M3 muscarinic receptor subtypes, with M2 receptors being more numerous but M3 receptors being primarily responsible for direct muscle contraction.[8][9][10][11]

  • M3 Receptors: These receptors are coupled to Gq/11 proteins. Upon ACh binding, this pathway activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG facilitates the influx of extracellular Ca2+, both culminating in smooth muscle contraction.[10]

  • M2 Receptors: These receptors are coupled to Gi proteins and are more abundant than M3 receptors.[8][9] Their primary role is to inhibit adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[8][10] This action counteracts the muscle-relaxing effects of cAMP-elevating pathways (e.g., sympathetic stimulation), thus indirectly promoting contraction.[8][10]

The development of anticholinergics with higher selectivity for the M3 receptor subtype is a key strategy to maximize therapeutic effects on the gut while minimizing side effects associated with the blockade of other muscarinic receptor subtypes elsewhere in the body (e.g., M1 in the CNS, M2 in the heart).[12][13]

Cholinergic Signaling in Sigmoid Smooth Muscle cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell Membrane cluster_2 Intracellular Space ACh Acetylcholine (ACh) M3_Receptor M3 Receptor ACh->M3_Receptor Binds M2_Receptor M2 Receptor ACh->M2_Receptor Binds Anticholinergic Anticholinergic Drug Anticholinergic->M3_Receptor Blocks Gq Gq Protein M3_Receptor->Gq Activates Gi Gi Protein M2_Receptor->Gi Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Relaxation_Inhibition Inhibition of Relaxation cAMP->Relaxation_Inhibition Leads to Relaxation_Inhibition->Contraction

Figure 1: Cholinergic signaling pathway in sigmoid colon smooth muscle and the inhibitory action of anticholinergic drugs.

Comparative Analysis of Anticholinergic Agents

The selection of an anticholinergic agent for research or therapeutic development hinges on its receptor selectivity, potency, and resulting physiological effects. This section compares several non-selective and M3-selective antagonists.

DrugClassReceptor SelectivityKey Findings on Sigmoid/Colonic MotilityCommon Anticholinergic Side Effects
Atropine Non-selectiveBinds to M1-M5 subtypesReduces motility of the entire gastrointestinal tract, prolonging transit time.[2][14] Considered a benchmark non-selective agent.Dry mouth, blurred vision, tachycardia, urinary retention, constipation.[14][15]
Hyoscine Butylbromide (Scopolamine Butylbromide) Non-selectiveBinds to muscarinic receptors (M1, M2, M3).[5] Quaternary ammonium structure limits BBB crossing.[7]Relaxes smooth muscles in the GI tract, providing relief from spasms and cramps.[5][7] Its local spasmolytic effect is potent despite low systemic bioavailability.[6]Tachycardia, dry mouth, urinary retention.[7] CNS effects are minimal compared to scopolamine.[7]
Oxybutynin Non-selective (relative M3/M1 preference)Anticholinergic and direct spasmolytic properties.[16]Primarily used for overactive bladder, but known to decrease GI motility, which can lead to constipation and, in rare cases, paralytic ileus.[16][17][18]High incidence of dry mouth (up to 61%), constipation (up to 13%), somnolence, and blurred vision.[19]
Darifenacin M3-SelectiveHigh affinity and selectivity for the M3 receptor subtype.[12]Significantly delays small intestinal and colonic transit in a dose-dependent manner.[12][20][21] At 15 mg, it delayed ascending colonic emptying by ~10.9 hours vs. placebo.[12][21] More pronounced effect than non-selective antagonists at clinically approved doses.[12]Constipation is a notable side effect (up to 21% at 15mg dose), but other classic anticholinergic effects are generally less severe than with non-selective agents.[22][23]
Zamifenacin M3-SelectivePotent M3-selective antagonist.[13][24]In patients with IBS, a 40 mg dose significantly reduced both fasting and postprandial colonic motor activity, including the mean amplitude and number of contractions.[24]Well-tolerated in clinical studies with minimal classic anticholinergic side effects at effective doses.[13][24]

Experimental Methodologies for Assessing Sigmoid Motility

Objective evaluation of anticholinergic effects requires robust and reproducible experimental models. Both in vivo and in vitro methods are essential for a comprehensive analysis.

In Vivo Assessment: High-Resolution Colonic Manometry

Colonic manometry directly measures intraluminal pressure, providing a dynamic assessment of motor activity in the human colon in response to pharmacological agents.[25][26]

Rationale: This technique provides clinically relevant data on how a drug affects colonic contractions, tone, and transit in a physiological setting. It is invaluable for confirming preclinical findings and determining effective clinical doses.[27]

Detailed Protocol:

  • Patient Preparation: The patient undergoes a complete bowel cleansing preparation 24-48 hours prior to the procedure.[26][28] Medications known to affect GI motility are typically withheld for at least 48 hours.[29]

  • Catheter Placement: Under sedation, a high-resolution manometry catheter (a thin, flexible tube with multiple pressure sensors) is inserted via colonoscopy and positioned in the colon, often extending from the cecum or transverse colon to the sigmoid and rectum.[24][25][28] The colonoscope is then withdrawn.

  • Acclimatization & Baseline Recording: The patient recovers from sedation, and a baseline recording of colonic motor activity is performed for a designated period (e.g., 2-5 hours) to capture spontaneous activity.[29]

  • Pharmacological Challenge: The anticholinergic agent (or placebo) is administered, typically intravenously to ensure rapid and complete bioavailability.

  • Post-Dosing Recording: Colonic pressures are continuously recorded for a subsequent period (e.g., 1-2 hours) to measure the drug's effect on motility.

  • Provocative Meal/Stimulation: A standardized meal may be given, or a pharmacological stimulant (e.g., neostigmine, bisacodyl) may be administered to assess the drug's ability to blunt the normal physiological motor response.[26][28]

  • Data Analysis: The recorded pressure data is analyzed to quantify changes in the frequency, amplitude, and duration of contractions, as well as the motility index (an integrated measure of motor activity).

Figure 2: Standardized workflow for an in vivo colonic manometry study to evaluate drug effects.

In Vitro Assessment: Isolated Organ Bath Studies

The isolated organ bath allows for the direct measurement of a drug's effect on sigmoid colon smooth muscle contractility, free from systemic neural and hormonal influences.[30]

Rationale: This method is ideal for determining the intrinsic activity and potency (e.g., IC50) of a compound. It allows for the construction of precise concentration-response curves and is crucial for initial screening and mechanism of action studies.[31]

Detailed Protocol:

  • Tissue Procurement & Dissection: A segment of sigmoid colon is obtained (e.g., from surgical resection or animal models) and immediately placed in cold, oxygenated Krebs-Henseleit physiological salt solution. The mucosal and submucosal layers are carefully removed by sharp dissection to isolate the muscularis externa.[31][32]

  • Strip Preparation: Muscle strips (typically 1-2 cm long and 2-3 mm wide) are cut in either the longitudinal or circular orientation, depending on the muscle layer of interest.[31][33]

  • Mounting: A suture is tied to each end of the muscle strip. One end is anchored to a fixed hook in the organ bath chamber, and the other is connected to an isometric force transducer.[34]

  • Equilibration: The mounted tissue is submerged in the organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The tissue is allowed to equilibrate under a small resting tension (e.g., 1 gram) for a stabilization period (e.g., 60 minutes), with periodic washing.[31][33]

  • Viability Check: The contractility of the tissue is confirmed by challenging it with a high concentration of potassium chloride (KCl), which induces depolarization-mediated contraction.[31][33]

  • Induction of Contraction: After washing out the KCl and allowing the tissue to return to baseline, a stable, submaximal contraction is induced using a muscarinic agonist like carbachol or acetylcholine.[31][33]

  • Concentration-Response Curve: The anticholinergic drug is added to the bath in a cumulative, concentration-dependent manner. The inhibitory effect (relaxation) on the pre-contracted tissue is recorded after each addition.

  • Data Analysis: The percentage inhibition of the agonist-induced contraction is calculated for each concentration of the antagonist. This data is used to plot a concentration-response curve and determine the IC50 value (the concentration of antagonist required to inhibit 50% of the contractile response).

Figure 3: Key steps in an in vitro organ bath experiment for assessing anticholinergic potency.

Conclusion and Future Directions

The comparative analysis demonstrates a clear distinction between non-selective and M3-selective anticholinergics in their effects on sigmoid motility. While non-selective agents like atropine and hyoscine effectively reduce motility, their clinical utility can be limited by systemic side effects.[14][35]

M3-selective antagonists, such as darifenacin and zamifenacin, represent a more targeted approach.[12] Experimental data confirms their ability to significantly reduce colonic transit and motor activity, providing a strong rationale for their development in motility disorders like diarrhea-predominant IBS.[12][24] The higher incidence of constipation with these agents is a direct consequence of their targeted efficacy on the gut M3 receptor.[22][23]

Future research should continue to focus on:

  • Developing agents with even greater M3 selectivity to further optimize the therapeutic window.

  • Investigating the role of M2 receptor modulation in fine-tuning colonic motility.[8][10]

  • Utilizing advanced techniques like high-resolution manometry in larger patient cohorts to correlate specific motility patterns with clinical outcomes in response to these targeted therapies.

By employing the rigorous methodologies outlined in this guide, researchers can continue to elucidate the complex pharmacology of the sigmoid colon and develop more effective and better-tolerated treatments for gastrointestinal motility disorders.

References

  • How Hyoscine Butylbromide Works: Mechanism and Benefits. (n.d.). Google Cloud.
  • Bharucha, A. E., Ravi, K., & Zinsmeister, A. R. (2010). Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(2), G215-G219. Retrieved from [Link]

  • Buscopan® - Hyoscine Butylbromide Tablets Manufacturer's Standard, 10 mg. (2021, January 22). sanofi-aventis Canada Inc. Retrieved from [Link]

  • Oxybutynin: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved from [Link]

  • Hyoscine butylbromide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357. Retrieved from [Link]

  • The pharmacology of atropine, scopolamine, and glycopyrrolate. (2015, February 7). Clinical Gate. Retrieved from [Link]

  • What is Oxybutynin, its indications, and potential side effects in patients, particularly older adults or those with benign prostatic hyperplasia (BPH), glaucoma, or gastrointestinal disorders? (2026, January 11). Dr.Oracle. Retrieved from [Link]

  • Hyoscine butylbromide. (n.d.). Deranged Physiology. Retrieved from [Link]

  • Further Experience With Anticholinergic Drugs. (1953). Cleveland Clinic Journal of Medicine, 20(3), 151-155. Retrieved from [Link]

  • Izzo, F., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology, 14, 1289196. Retrieved from [Link]

  • Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (2019, September 15). RxList. Retrieved from [Link]

  • Banks, K., & Tadi, P. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Subtypes of the muscarinic receptor in smooth muscle. Trends in Pharmacological Sciences, 17(10), 366-373. Retrieved from [Link]

  • Experimental protocol used to study the contractility of colonic strips... (2023). ResearchGate. Retrieved from [Link]

  • Clinical Profile of Oxybutynin Chloride 5mg Tablets. (n.d.). GlobalRx. Retrieved from [Link]

  • Hegde, S. S. (1998). Muscarinic acetylcholine receptor subtypes in smooth muscle. Life Sciences, 62(17-18), 1611-1617. Retrieved from [Link]

  • Markland, A. D., et al. (2020). Effect of Darifenacin on Fecal Incontinence in Women with Double Incontinence. Female Pelvic Medicine & Reconstructive Surgery, 26(6), 390-395. Retrieved from [Link]

  • Unno, T., Matsuyama, H., & Komori, S. (2006). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Journal of Smooth Muscle Research, 42(1), 29-41. Retrieved from [Link]

  • Del-Moral-Sánchez, I., et al. (2024). Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. Foods, 13(15), 2339. Retrieved from [Link]

  • Newgreen, D. (2005). Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Future Drugs, 2(4), 365-373. Retrieved from [Link]

  • Ehlert, F. J. (2003). Muscarinic receptor subtypes of the bladder and gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics, 304(3), 943-950. Retrieved from [Link]

  • Le, A. C., & Mesirca, P. (2023). Physiology, Cholinergic Receptors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Matsui, M., et al. (2002). Mice Lacking M2 and M3 Muscarinic Acetylcholine Receptors Are Devoid of Cholinergic Smooth Muscle Contractions But Still Viable. Journal of Neuroscience, 22(24), 10627-10632. Retrieved from [Link]

  • Tobin, G., et al. (2009). Muscarinic receptor subtypes in the alimentary tract. Journal of Physiology and Pharmacology, 60(1), 3-21. Retrieved from [Link]

  • Colonic Manometry. (n.d.). American Neurogastroenterology and Motility Society. Retrieved from [Link]

  • Rao, S. S. C., & Singh, S. (2010). How to Perform and Assess Colonic Manometry and Barostat Study in Chronic Constipation. Gastroenterology Clinics of North America, 39(3), 547-557. Retrieved from [Link]

  • Bharucha, A. E., Ravi, K., & Zinsmeister, A. R. (2010). Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(2), G215–G219. Retrieved from [Link]

  • M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS. (n.d.). International Continence Society. Retrieved from [Link]

  • Al-Shboul, O. A. (2013). Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats. World Journal of Gastroenterology, 19(21), 3215-3222. Retrieved from [Link]

  • Chapple, C., et al. (2012). A review and additional post-hoc analyses of the incidence and impact of constipation observed in darifenacin clinical trials. International Journal of Clinical Practice, 66(9), 870-879. Retrieved from [Link]

  • Colon Manometry: 6 Common Questions. (n.d.). International Foundation for Gastrointestinal Disorders. Retrieved from [Link]

  • Gastrointestinal Motility Model, Research Assays, And Testing CRO. (n.d.). REPROCELL. Retrieved from [Link]

  • Atropine vs Scopolamine Comparison. (n.d.). Drugs.com. Retrieved from [Link]

  • Bharucha, A. E., Ravi, K., & Zinsmeister, A. R. (2010). Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(2), G215-G219. Retrieved from [Link]

  • Peddireddy, M. K. R. (2011). In vitro Evaluation Techniques for Gastrointestinal Motility. Indian Journal of Pharmaceutical Education and Research, 45(2), 184-190. Retrieved from [Link]

  • Li, Y., et al. (2019). High-resolution colonic manometry and its clinical application in patients with colonic dysmotility: A review. Journal of Digestive Diseases, 20(10), 508-516. Retrieved from [Link]

  • Galligan, J. J., & Vanner, S. (1988). Cholinergic neurons mediate intestinal propulsion in the rat. American Journal of Physiology-Gastrointestinal and Liver Physiology, 255(4), G483-G489. Retrieved from [Link]

  • Bhetwal, A., et al. (2017). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 312(3), F466-F478. Retrieved from [Link]

  • Colonic Manometry. (n.d.). Boston Children's Hospital. Retrieved from [Link]

  • Houghton, L. A., et al. (1997). Zamifenacin (UK-76, 654) a potent gut M3 selective muscarinic antagonist, reduces colonic motor activity in patients with irritable bowel syndrome. Alimentary Pharmacology & Therapeutics, 11(3), 561-568. Retrieved from [Link]

  • Giermaziak, A., & Stankiewicz, W. (2014). Effect of acetylcholine on vascular smooth muscle contraction induced by phenylephrine, angiotensin II and mastoparan-7. Folia Medica Copernicana, 2(3), 98-101. Retrieved from [Link]

  • Hegde, S. S., & Eglen, R. M. (1999). Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists. Expert Opinion on Investigational Drugs, 8(5), 627-642. Retrieved from [Link]

Sources

Comparative

Screening Methylbenactyzium bromide against novel therapeutic targets

An in-depth technical guide by a Senior Application Scientist on the evaluation and screening of Methylbenactyzium bromide against emerging therapeutic targets. Introduction & Mechanistic Rationale Methylbenactyzium brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist on the evaluation and screening of Methylbenactyzium bromide against emerging therapeutic targets.

Introduction & Mechanistic Rationale

Methylbenactyzium bromide (MBB) is a quaternary ammonium anticholinergic agent classically utilized as a spasmolytic for gastrointestinal ulcers[1]. However, the landscape of drug discovery is rapidly shifting. Muscarinic acetylcholine receptors (mAChRs)—the primary targets of MBB—are increasingly implicated in novel therapeutic areas, including neurodegenerative diseases, asthma, and the tumor microenvironment.

As researchers screen for to avoid the systemic side effects of non-selective drugs like atropine[1], MBB serves as a critical pan-antagonist benchmark. Because of its quaternary structure, MBB does not readily cross the blood-brain barrier, making it an excellent reference compound for isolating peripheral mAChR activity from central nervous system (CNS) effects during high-throughput screening (HTS).

Pathway cluster_receptors Muscarinic Acetylcholine Receptors (mAChRs) ACh Acetylcholine (Agonist) M135 M1, M3, M5 (Gq/11) ACh->M135 Activates M24 M2, M4 (Gi/o) ACh->M24 Activates MBB Methylbenactyzium Bromide (Competitive Antagonist) MBB->M135 Blocks MBB->M24 Blocks PLC Phospholipase C Activation M135->PLC AC Adenylyl Cyclase Inhibition M24->AC Ca2 Intracellular Ca2+ Flux PLC->Ca2 cAMP Decreased cAMP AC->cAMP

Figure 1: mAChR signaling pathway and Methylbenactyzium Bromide competitive antagonism.

Comparative Pharmacological Profile

To effectively utilize MBB in a screening cascade, it must be objectively compared against established alternatives. We benchmark MBB against Atropine (a universal, non-selective tertiary amine) and Tiotropium Bromide (a quaternary ammonium compound with kinetic selectivity for the M3 subtype).

According to pharmacological databases, MBB exhibits nanomolar affinity for mAChRs, with notable potency at the [2].

Table 1: Quantitative Pharmacological Comparison of mAChR Antagonists

CompoundSelectivity ProfileM2 Affinity (Kᵢ, nM)M4 Affinity (Kᵢ, nM)Primary Clinical UtilityScreening Application
Methylbenactyzium Bromide Non-selective (Pan-mAChR)~1.54~13.2Spasmolytic / GI UlcersPeripheral pan-antagonist benchmark
Atropine Non-selective (Pan-mAChR)~0.50~0.39Mydriatic / BradycardiaUniversal positive control
Tiotropium Bromide Kinetic M3-selectivity~2.00~1.00COPD / AsthmaM3-specific competitive benchmark

Note: While equilibrium affinities (Kᵢ) may appear similar across subtypes for Tiotropium, its prolonged dissociation half-life from the M3 receptor dictates its functional selectivity.

Experimental Screening Workflows

When evaluating novel therapeutic targets, the screening cascade must differentiate between a compound's physical binding affinity (Kᵢ) and its functional inhibitory potency (IC₅₀).

Workflow Step1 1. Target Selection CHO cells expressing human M1-M5 Step2 2. Radioligand Binding [3H]-NMS displacement Determine Ki Step1->Step2 Step3 3. Functional Assay Ca2+ Flux (Fluo-4 AM) Determine IC50 Step2->Step3 Step4 4. Data Analysis Schild Plot & Selectivity Profiling Step3->Step4

Figure 2: High-throughput screening workflow for mAChR antagonists.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure robust, reproducible data.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (Kᵢ) of MBB across M1-M5 subtypes.

  • Causality of Reagents: We utilize [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand. Because it is a quaternary ammonium compound, it cannot cross the plasma membrane. This ensures we are strictly measuring surface-expressed receptors, eliminating confounding data from internalized receptor pools.

  • Self-Validation: The assay includes a Non-Specific Binding (NSB) control utilizing 10 µM Atropine to saturate all specific receptor sites. Assay validity requires a Z'-factor > 0.5.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing individual human mAChR subtypes (M1-M5). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of cell membrane preparation (approx. 10 µg protein/well), 25 µL of [³H]-NMS (final concentration 0.2 nM), and 25 µL of MBB at varying concentrations (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes. Rationale: 120 minutes is required to ensure the binding reaction reaches steady-state equilibrium, a prerequisite for accurate Kᵢ calculation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity. Calculate the IC₅₀ using a four-parameter logistic equation and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Antagonism)

Objective: Assess the functional inhibitory potency (IC₅₀) of MBB on Gq/11-coupled mAChRs (M1, M3, M5).

  • Causality of Reagents: We use Fluo-4 AM , a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester modification allows the dye to passively permeate the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the active, calcium-sensitive dye within the cytosol.

  • Self-Validation: A baseline fluorescence read is established prior to agonist addition. A full dose-response curve of Acetylcholine is run in parallel to determine the EC₈₀, ensuring the assay system is appropriately sensitive to competitive antagonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing M1, M3, or M5 receptors into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 2.5 mM probenecid in HBSS). Incubate for 60 minutes at 37°C. Rationale: Probenecid is an inhibitor of organic anion transporters; its inclusion prevents the cells from actively pumping the cleaved Fluo-4 dye back out into the extracellular space.

  • Antagonist Incubation: Add MBB or reference antagonists (Atropine, Tiotropium) across a 10-point concentration gradient. Incubate for 30 minutes at room temperature to allow receptor binding.

  • Agonist Challenge & Kinetic Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC₈₀ concentration of Acetylcholine. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Plot the maximum fluorescence minus baseline (Max-Min) against the log concentration of the antagonist. Downstream[1] can be used to verify compound stability in the assay buffer over time.

References

  • Bhattacharjee AK, Pomponio JW, Evans SA, Pervitsky D, Gordon RK. "Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods." Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • Nishikawa M, Tatsuno M, Suzuki S, Tsuchihashi H. "Analysis of methylbenactyzium bromide in human urine by thin-layer chromatography and pyrolysis gas chromatography." Forensic Science International, 1991. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "METHYLBENACTYZIUM BROMIDE." Inxight Drugs. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.